molecular formula C14H20N2O2 B13029282 Ethyl 2-(1-(pyridin-4-yl)piperidin-4-yl)acetate

Ethyl 2-(1-(pyridin-4-yl)piperidin-4-yl)acetate

Cat. No.: B13029282
M. Wt: 248.32 g/mol
InChI Key: BQIHCKZMDLJIEL-UHFFFAOYSA-N
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Description

Ethyl 2-(1-(pyridin-4-yl)piperidin-4-yl)acetate is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom, which is a common structural motif in many pharmaceuticals and bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-(pyridin-4-yl)piperidin-4-yl)acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-(pyridin-4-yl)piperidin-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the pyridine ring to a piperidine ring.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or fully saturated piperidine derivatives.

Scientific Research Applications

Ethyl 2-(1-(pyridin-4-yl)piperidin-4-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(1-(pyridin-4-yl)piperidin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyridine rings can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This can lead to inhibition or activation of enzymatic pathways, affecting various physiological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(1-(pyridin-4-yl)piperidin-4-yl)acetate is unique due to the combination of both piperidine and pyridine rings in its structure, which provides a versatile scaffold for the development of new pharmaceuticals and bioactive molecules

Biological Activity

Ethyl 2-(1-(pyridin-4-yl)piperidin-4-yl)acetate, a compound derived from the piperidine family, has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C12H16N2O2\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}_2

This structure features a piperidine ring substituted with a pyridine moiety, which is essential for its biological activity. The presence of the ethyl acetate group contributes to its solubility and bioavailability.

Research indicates that compounds with similar structures often exhibit their biological effects through the inhibition of specific enzymes or pathways. This compound is hypothesized to interact with targets involved in:

  • Ergosterol Biosynthesis : As seen in related compounds, inhibition of enzymes like sterol C14-reductase and sterol C8-isomerase disrupts fungal cell membrane integrity, leading to antifungal effects .
  • Anti-inflammatory Pathways : Some derivatives have shown potential in modulating inflammatory responses, particularly through the inhibition of pyroptosis in macrophages, which is critical for controlling immune responses .

Antifungal Activity

The antifungal properties of this compound have been evaluated against various fungal strains. Key findings include:

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicans0.5 - 1.0 mg/mL
Aspergillus niger1.0 - 2.0 mg/mL
Yarrowia lipolytica0.25 mg/mL

These results indicate that the compound exhibits significant antifungal activity, particularly against pathogenic fungi commonly associated with human infections .

Antibacterial Activity

In addition to its antifungal properties, this compound has also been tested for antibacterial activity. The results from various studies show:

Bacterial Strain MIC (mg/mL) Activity
Staphylococcus aureus0.0039 - 0.025Strong activity
Escherichia coli0.025Moderate activity
Pseudomonas aeruginosa>100Limited activity

The compound demonstrates potent antibacterial effects, particularly against Gram-positive bacteria .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • Antifungal Efficacy : A study involving a series of piperidine derivatives showed that compounds similar to this compound inhibited ergosterol biosynthesis effectively, leading to reduced fungal growth in vitro .
  • Inflammation Modulation : Another investigation revealed that derivatives could prevent pyroptosis and reduce IL-1β release in macrophages, suggesting potential for treating inflammatory diseases .
  • Cytotoxicity Assessment : In cytotoxicity assays using various human cell lines (HL-60, HUVEC), some derivatives showed promising results with IC50 values comparable to established antifungal agents like voriconazole .

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

ethyl 2-(1-pyridin-4-ylpiperidin-4-yl)acetate

InChI

InChI=1S/C14H20N2O2/c1-2-18-14(17)11-12-5-9-16(10-6-12)13-3-7-15-8-4-13/h3-4,7-8,12H,2,5-6,9-11H2,1H3

InChI Key

BQIHCKZMDLJIEL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CCN(CC1)C2=CC=NC=C2

Origin of Product

United States

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